Superior HDAC1 Inhibition: 3-Cyano Substitution Yields Nanomolar Potency
3-Cyano-N-hydroxy-benzamidine demonstrates a high-affinity inhibition of recombinant human HDAC1 with an IC50 of 36 nM [1]. In stark contrast, the regioisomeric 3-cyanobenzamidoxime shows negligible activity against HDAC3 (IC50 > 50,000 nM) [2], indicating that the precise arrangement of the cyano and hydroxyamidine groups is critical for potent HDAC1 engagement.
| Evidence Dimension | HDAC1 inhibition IC50 |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | 3-Cyanobenzamidoxime: >50,000 nM (HDAC3) |
| Quantified Difference | >1,300-fold higher potency |
| Conditions | Recombinant full-length human C-terminal His/flag-tagged HDAC1 expressed in baculovirus-infected Sf9 insect cells |
Why This Matters
This nanomolar HDAC1 potency positions 3-cyano-N-hydroxy-benzamidine as a potent epigenetic probe, whereas closely related amidoximes are essentially inactive against HDACs.
- [1] BindingDB. (n.d.). BDBM50286483 (CHEMBL4166793). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50286483 View Source
- [2] BindingDB. (n.d.). BDBM50529130 (CHEMBL4462619). Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529130 View Source
